molecular formula C18H21N3O5 B4172850 N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide

Cat. No.: B4172850
M. Wt: 359.4 g/mol
InChI Key: BXTZDLUASYCYKN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, amino, and nitro functional groups attached to a benzamide core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene ring followed by amination and subsequent coupling with a benzamide derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)maleimide
  • 3-methoxyphenyl isothiocyanate
  • 3-methoxyphenylacetonitrile

Uniqueness

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide is unique due to its combination of methoxy, amino, and nitro groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-25-10-4-9-19-16-8-7-13(11-17(16)21(23)24)18(22)20-14-5-3-6-15(12-14)26-2/h3,5-8,11-12,19H,4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTZDLUASYCYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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